(E)-3-(2-chlorophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(2-chlorophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, features a chlorophenyl group and a hydroxy-dimethylindole moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone derivative and an aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:
- Use of continuous flow reactors to maintain consistent reaction conditions
- Purification steps such as recrystallization or chromatography
- Quality control measures to ensure the consistency of the final product
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The double bond in the chalcone structure can be reduced to form a saturated ketone.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
- Oxidation of the hydroxy group may yield a ketone or aldehyde derivative.
- Reduction of the double bond results in a saturated ketone.
- Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:
- Inhibition of enzyme activity
- Modulation of receptor signaling
- Induction of apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one
- (E)-3-(2-chlorophenyl)-1-(5-hydroxyindol-3-yl)prop-2-en-1-one
- (E)-3-(2-chlorophenyl)-1-(2,3-dimethylindol-3-yl)prop-2-en-1-one
Uniqueness
The presence of the hydroxy-dimethylindole moiety in (E)-3-(2-chlorophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one may confer unique biological activities compared to other chalcones. This structural feature could enhance its interaction with specific molecular targets, leading to distinct pharmacological effects.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12-19(15-11-14(22)8-9-17(15)21(12)2)18(23)10-7-13-5-3-4-6-16(13)20/h3-11,22H,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYAPYJYNHVXFN-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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